
3-(2-fluorophenyl)-5-methyl-4H-1,2,4-triazole
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound. The analysis would discuss the arrangement of atoms, the type of bonds between them, and the overall shape of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
-
Scientific Field: Organic Chemistry
- Application : The compound (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one is used in the synthesis of nitrogen heterocycles .
- Method of Application : The compound is synthesized through a domino process comprising an initial bromination, cyclization via an intramolecular SN reaction, and a final keto-enol tautomerism .
- Results : This method allows generation of the fused heterocyclic system and installation of the acyl substituent in a single operation .
-
Scientific Field: Biochemistry
- Application : N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide has been studied for its potential applications in scientific research.
- Method of Application : This compound has been shown to exhibit biological activity against certain types of cancer cells, as well as antibacterial and antifungal activity.
- Results : The compound has shown promise in inhibiting the growth of certain types of cancer cells.
-
Scientific Field: Organic Chemistry
- Application : The compound (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one is used in the synthesis of nitrogen heterocycles .
- Method of Application : The compound is synthesized through a domino process comprising an initial bromination, cyclization via an intramolecular SN reaction, and a final keto-enol tautomerism .
- Results : This method allows generation of the fused heterocyclic system and installation of the acyl substituent in a single operation .
-
Scientific Field: Biochemistry
- Application : The synthesized 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione (3) exhibited significant efficacy, displaying an average cell growth inhibition rate (GP mean) of 12.53% .
- Method of Application : This compound has been shown to exhibit biological activity against certain types of cancer cells .
- Results : The compound has shown promise in inhibiting the growth of certain types of cancer cells .
-
Scientific Field: Organic Chemistry
- Application : The compound (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one is used in the synthesis of nitrogen heterocycles .
- Method of Application : The compound is synthesized through a domino process comprising an initial bromination, cyclization via an intramolecular SN reaction, and a final keto-enol tautomerism .
- Results : This method allows generation of the fused heterocyclic system and installation of the acyl substituent in a single operation .
-
Scientific Field: Biochemistry
- Application : The synthesized 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione (3) exhibited significant efficacy, displaying an average cell growth inhibition rate (GP mean) of 12.53% .
- Method of Application : This compound has been shown to exhibit biological activity against certain types of cancer cells .
- Results : The compound has shown promise in inhibiting the growth of certain types of cancer cells .
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound. It can also include information about its toxicity, flammability, and environmental impact.
将来の方向性
This involves discussing potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, or ways its synthesis could be improved.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry professional or researcher.
特性
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCZOIYDBZYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-5-methyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)
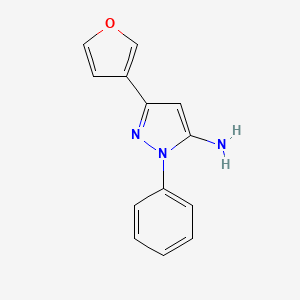

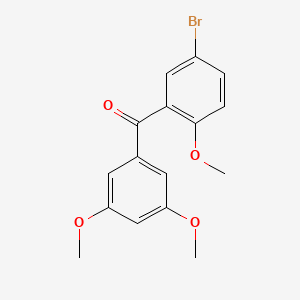
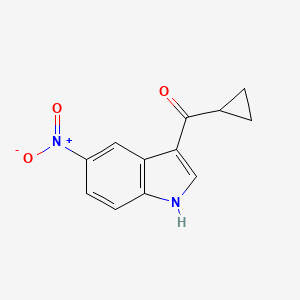
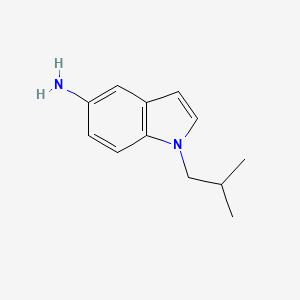
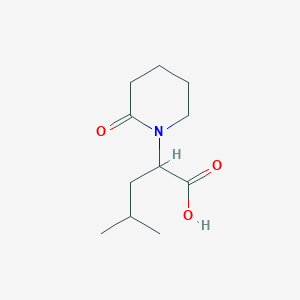
![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)
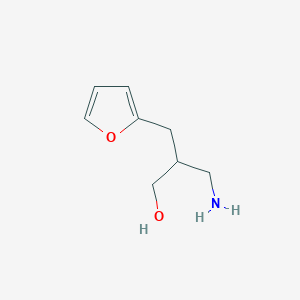
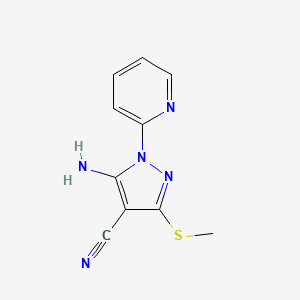
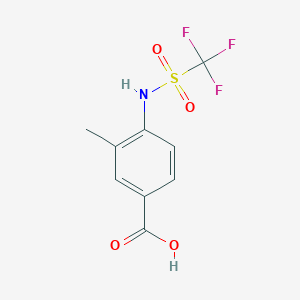
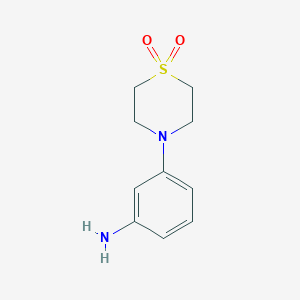
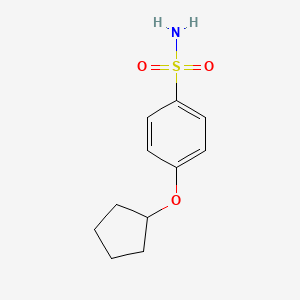
![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)